1,3-Diethyl-2-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, characterized by the presence of two ethyl groups, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-methoxy-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1,3-diethyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 1,3-Diethyl-2-methoxy-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for further research .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-methoxybenzene: Lacks the nitro group, resulting in different chemical reactivity.
1,3-Diethyl-5-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
1,3-Dimethyl-2-methoxy-5-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups, leading to differences in steric effects and reactivity.
Uniqueness
1,3-Diethyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.
Biological Activity
1,3-Diethyl-2-methoxy-5-nitrobenzene (C12H15N2O3) is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on existing research.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C12H15N2O3 |
Molecular Weight | 235.26 g/mol |
IUPAC Name | This compound |
Structure | Chemical Structure |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. The nitro group in its structure is believed to play a crucial role in its antimicrobial efficacy. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
3. Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in these cells, which could be linked to its ability to modulate specific cellular signaling pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
- Cell Signaling Modulation : It appears to influence signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest that the compound could be developed into a new class of antibiotics .
Case Study 2: Anti-inflammatory Activity
In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines by up to 70%. This indicates its potential as an anti-inflammatory agent .
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that exposure to varying concentrations of the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .
Properties
CAS No. |
401514-25-8 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1,3-diethyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QQZCMCVNMAXYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.